molecular formula C2H5Cl B1602671 Chloroethane-1,1-d2 CAS No. 3652-86-6

Chloroethane-1,1-d2

Cat. No.: B1602671
CAS No.: 3652-86-6
M. Wt: 66.52 g/mol
InChI Key: HRYZWHHZPQKTII-CBTSVUPCSA-N
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Description

Chloroethane-1,1-d2, also known as ethyl-1,1-d2 chloride, is a deuterated derivative of chloroethane. It is a colorless, flammable gas or liquid with a faintly sweet odor. The compound has the molecular formula CH3CD2Cl and a molecular weight of 66.53 g/mol . Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms at the 1,1 positions, making it useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloroethane-1,1-d2 can be synthesized through the deuteration of chloroethane. One common method involves the reaction of ethyl chloride with deuterium gas in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to achieve high yields and purity. The deuterium gas used in the reaction is often sourced from heavy water (D2O), which undergoes electrolysis to produce deuterium gas .

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of deuterium atoms, which significantly alter its chemical and physical properties. The increased mass of deuterium compared to hydrogen leads to differences in reaction kinetics and stability, making it a valuable tool in scientific research for studying isotope effects and reaction mechanisms .

Properties

IUPAC Name

1-chloro-1,1-dideuterioethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5Cl/c1-2-3/h2H2,1H3/i2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYZWHHZPQKTII-CBTSVUPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584357
Record name Chloro(1,1-~2~H_2_)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

66.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3652-86-6
Record name Ethane-1,1-d2, 1-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3652-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloro(1,1-~2~H_2_)ethane
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URL https://comptox.epa.gov/dashboard/DTXSID20584357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3652-86-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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